molecular formula C12H14O5S B7884635 (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Katalognummer: B7884635
Molekulargewicht: 270.30 g/mol
InChI-Schlüssel: MGAXYKDBRBNWKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (: 107971-34-6) is a high-purity chemical building block with the molecular formula C12H14O5S and a molecular weight of 270.30 g/mol . This compound is characterized by its tetrahydrofuran-5-one (5-oxotetrahydrofuran) ring system, which is methylated at the 2-position with a 4-methylbenzenesulfonate (tosylate) group, making it a valuable activated ester intermediate . The tosylate is an excellent leaving group, which makes this reagent particularly useful in nucleophilic substitution reactions for the introduction of the (5-oxotetrahydrofuran-2-yl)methyl moiety. Researchers employ this compound as a key synthetic intermediate in multi-step organic synthesis, including the synthesis of complex natural product derivatives and chiral building blocks . For instance, enantiomerically pure (R) and (S) forms of this scaffold are utilized in sophisticated research applications, such as the development of novel synthetic pathways for (R)-3-hydroxy-fatty acid derivatives from levoglucosenone . Its structure is integral in creating advanced polymeric materials, as the gamma-lactone (5-oxotetrahydrofuran) ring and the reactive tosylate group can be leveraged to incorporate the structure into larger, functional systems . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions are sealed in a dry environment at 2-8°C to ensure long-term stability .

Eigenschaften

IUPAC Name

(5-oxooxolan-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXYKDBRBNWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Substrate Activation

The foundational method involves sulfonation of (S)-5-hydroxymethyl dihydrofuran-2-one (Formula III) using toluenesulfonyl (tosyl) or methanesulfonyl (mesyl) groups. The hydroxyl group at the C2 position undergoes nucleophilic substitution, where the tosyl chloride (TsCl) or mesyl chloride (MsCl) acts as an electrophilic activating agent. The reaction proceeds via a two-step mechanism:

  • Activation : The alcohol reacts with TsCl in the presence of a base (e.g., sodium methoxide) to form the tosylate intermediate.

  • Concerted Elimination : A base-mediated elimination generates the glycidyl ester precursor, retaining the (S)-configuration through stereospecific transition states.

Standard Procedure

Reagents :

  • (S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

  • Tosyl chloride (1.2 equiv)

  • Sodium methoxide (1.5 equiv)

  • Diethyl ether (solvent)

Steps :

  • Dissolve the lactone in anhydrous diethyl ether under nitrogen.

  • Add sodium methoxide at 0°C, followed by dropwise addition of TsCl.

  • Stir at room temperature for 6–8 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

Optimization Notes :

  • Excess TsCl improves yields but risks di-tosylation.

  • Anhydrous conditions prevent hydrolysis of the tosylate intermediate.

ParameterValue
Yield72–85% (reported)
Purity (HPLC)>98% enantiomeric excess
Reaction Time6–8 hours

Halogenation-Based Synthesis

Alternative Pathway via Iodide Intermediates

An alternative route substitutes the hydroxyl group with iodine, bromine, or chlorine. This method employs halogenating agents (e.g., PPh3/I2) to convert the alcohol into a halide (Formula IV-bis), followed by elimination to form the target sulfonate.

Key Advantages :

  • Avoids sulfonate waste byproducts.

  • Compatible with green chemistry principles due to recyclable reagents.

Limitations :

  • Lower stereochemical control compared to sulfonation.

  • Requires stringent temperature control (–20°C) to prevent racemization.

Procedure for Iodide-Mediated Synthesis

Reagents :

  • (S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Iodine (1.2 equiv)

  • Imidazole (1.0 equiv)

  • Tetrahydrofuran (solvent)

Steps :

  • Cool THF to –20°C and add triphenylphosphine, iodine, and imidazole.

  • Introduce the lactone and stir for 12 hours.

  • Quench with sodium thiosulfate, extract with dichloromethane, and concentrate.

  • Purify the crude product via flash chromatography.

ParameterValue
Yield65–70%
Optical Purity90–92% ee
Reaction ScaleUp to 100 g

Hypervalent Iodine-Catalyzed Epoxidation

Oxidative Functionalization

Source 3 details a novel approach using a chiral hypervalent iodine(III) catalyst (11g) and meta-chloroperbenzoic acid (mCPBA). This method epoxidizes α,β-unsaturated lactones, followed by acid hydrolysis to yield the sulfonate ester.

Mechanistic Insights :

  • The iodine catalyst induces asymmetric epoxidation, forming an electrophilic iodonium ion.

  • Nucleophilic attack by the carboxylic acid group generates the epoxide, which undergoes acid-catalyzed ring-opening to form the sulfonate.

Catalytic Procedure

Reagents :

  • α,β-Unsaturated lactone (1.0 equiv)

  • mCPBA (1.1 equiv)

  • Chiral iodine catalyst (11g, 10 mol%)

  • Diethyl ether (solvent)

Steps :

  • Dissolve the lactone and catalyst in Et2O at 0°C.

  • Add mCPBA and stir for 3 days.

  • Hydrolyze with 1N HCl, extract with ethyl acetate, and purify via preparative TLC.

ParameterValue
Yield62%
Enantioselectivity88% ee
Catalyst Loading10 mol%

Comparative Analysis of Methods

Yield and Stereochemical Control

  • Sulfonation : Highest yield (85%) and enantiomeric excess (>98% ee) due to retained configuration.

  • Halogenation : Moderate yield (70%) with slight racemization, requiring post-synthesis chiral resolution.

  • Iodine Catalysis : Lower yield (62%) but excellent enantioselectivity (88% ee) without pre-chiral substrates.

Industrial Applicability

  • Cost : Sulfonation is cost-effective with readily available TsCl.

  • Scalability : Halogenation suits large-scale production but faces waste management challenges.

  • Sustainability : Iodine catalysis reduces hazardous byproducts, aligning with green chemistry goals.

Spectroscopic Validation and Quality Control

NMR Characterization

Critical peaks for (5-oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CDCl3):

  • ¹H NMR : δ 7.81 (d, J = 8.0 Hz, 2H, aromatic), 4.71–4.66 (m, 1H, CH-O), 2.46 (s, 3H, CH3).

  • ¹³C NMR : δ 176.2 (C=O), 145.7 (C-SO3), 132.4 (Cq aromatic).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Chiral GC : Confirms >98% ee for sulfonation-derived product .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for therapeutic applications. Its structure allows for interactions with various biological targets, including enzymes and receptors. Interaction studies have indicated that it may modify the structure and function of biomolecules, which could lead to potential therapeutic uses.

Case Studies:

  • Biological Activity Prediction: Computational methods have been utilized to predict the biological activity spectra of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate. These studies suggest possible therapeutic applications in drug development, although specific mechanisms of action remain to be elucidated.
  • Skin and Eye Irritation Studies: Preliminary research indicates that the compound can cause skin and eye irritation, highlighting its reactivity and potential toxicity at certain concentrations. Further studies are necessary to fully understand its pharmacological profile.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical reactions.

Synthesis Methods:
Several synthetic routes have been documented for producing this compound:

  • Reaction with Pyridine: One method involves the reaction of p-toluenesulfonyl chloride with dihydro-5-hydroxymethyl-2(3H)-furanone in the presence of pyridine, yielding the desired sulfonate with a yield of approximately 76% .

Structural Comparisons and Unique Features

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonateSimilar tetrahydrofuran structureEnantiomeric form may exhibit different biological properties
4-Methylbenzenesulfonic acidContains sulfonate groupLacks the tetrahydrofuran moiety; more acidic
TetrahydrofuranSimple cyclic etherDoes not contain a sulfonate or ketone functionality

This table illustrates how the unique combination of a tetrahydrofuran ring with a sulfonate group distinguishes this compound from other compounds, potentially leading to distinct reactivity and biological profiles.

Computational Studies and Predictive Modeling

Recent studies have employed molecular docking and structure-activity relationship modeling to predict how this compound interacts with biological targets. These computational approaches are crucial for understanding its pharmacodynamics and guiding further optimization of its structure for enhanced efficacy.

Wirkmechanismus

The mechanism by which (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to various downstream products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to three classes of sulfonate esters:

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Similarity Score
(R)-Methyl 2-(tosyloxy)propanoate (109579-04-6) Tosyloxy group attached to methyl propanoate C₁₁H₁₄O₅S 258.3 0.97
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate (23735-43-5) Dioxolane ring with dimethyl substituents C₁₃H₁₈O₅S 286.3 N/A
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 4-methylbenzenesulfonate (720720-96-7) Thiazolo-pyridine heterocycle C₁₄H₁₈N₂O₃S₂ 326.4 N/A
  • Target Compound : The tetrahydrofuran ring provides rigidity and influences stereochemical outcomes in reactions. The oxo group at position 5 enhances electrophilicity, facilitating nucleophilic attacks at the tosyl group .
  • Methyl 2-(tosyloxy)propanoate: Lacks a cyclic structure but shares the tosyl group; its ester moiety may undergo hydrolysis or transesterification more readily .
  • Thiazolo-pyridine Sulfonate : The nitrogen-containing heterocycle imparts basicity and alters solubility in polar solvents .

Physical and Chemical Properties

Property Target Compound Methyl 2-(tosyloxy)propanoate Dioxolane Derivative Thiazolo-pyridine Sulfonate
Density (g/cm³) 0.9±0.1 ~1.2 (estimated) 1.2±0.1 Not reported
Boiling Point (°C) 263.5±19.0 ~300 (estimated) 400.1±25.0 Not reported
Melting Point (°C) 311 (lit.) Not reported 29–31 Not reported
Flash Point (°C) 93.8±8.4 Not reported 195.8±23.2 Not reported
  • Reactivity : The target compound’s tosyl group acts as a superior leaving group compared to the dioxolane derivative, which is sterically hindered . The thiazolo-pyridine sulfonate may exhibit unique reactivity due to its heterocyclic ring .
  • Solubility : The tetrahydrofuran ring in the target compound likely enhances solubility in organic solvents (e.g., THF, DCM) compared to the more polar thiazolo-pyridine analog .

Biologische Aktivität

Overview

The compound (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CAS Number: 58879-33-7) is an organic molecule characterized by a tetrahydrofuran ring and a sulfonate group attached to a 4-methylbenzene moiety. Its molecular formula is C12H14O5SC_{12}H_{14}O_{5}S, with a molecular weight of approximately 270.3 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structure, which may confer various biological activities.

Chemical Structure and Properties

The structure of this compound includes:

  • Tetrahydrofuran Ring : A five-membered cyclic ether that can participate in various chemical reactions.
  • Sulfonate Group : Enhances reactivity and solubility in biological systems.
PropertyValue
Molecular FormulaC12H14O5S
Molecular Weight270.3 g/mol
Melting Point85-88 ºC
Boiling Point476.5 ºC at 760 mmHg
Density1.311 g/cm³
Flash Point242 ºC

The biological activity of this compound is primarily hypothesized based on its structural features and the behavior of similar compounds. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds, while the tetrahydrofuran moiety may participate in ring-opening reactions leading to diverse biological interactions.

Computational Predictions

Computational models have been employed to predict the biological activity spectra of this compound, suggesting potential therapeutic applications in drug development. These models often utilize techniques such as molecular docking and structure-activity relationship (SAR) modeling to identify interactions with biological targets, including enzymes and receptors.

Case Studies and Research Findings

  • Potential Therapeutic Applications :
    • The compound's unique structure suggests it could be investigated for its potential role as a modulator of the 5-hydroxytryptamine receptor 7 (5-HT7) , which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia .
    • Research indicates that modulators of the 5-HT7 receptor may provide therapeutic relief for conditions associated with dysregulation of this receptor, including mood disorders and cognitive dysfunctions .
  • Interaction Studies :
    • Studies utilizing molecular docking have indicated that this compound may interact with specific enzymes involved in metabolic pathways, enhancing our understanding of its pharmacodynamics.
  • Chemical Reactivity :
    • The compound has been shown to undergo oxidation and reduction reactions, which could lead to the formation of biologically active derivatives. For instance, oxidation can yield sulfonic acids or other oxidized derivatives that might exhibit different biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.